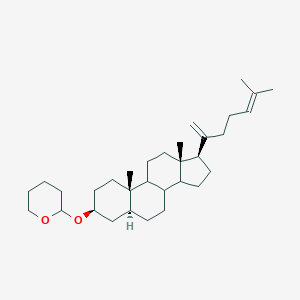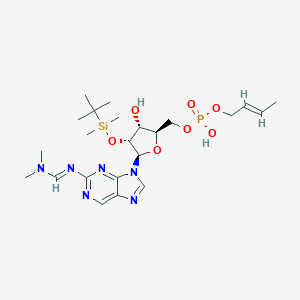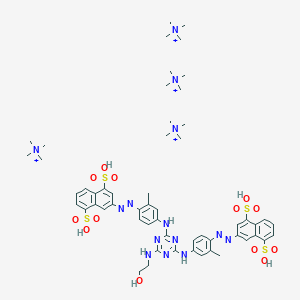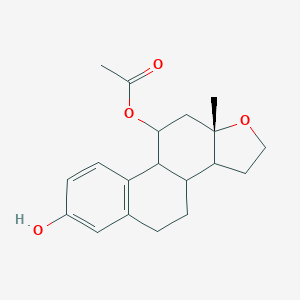
3-Tetrahydropyranyloxycholesta-20(21),24-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Tetrahydropyranyloxycholesta-20(21),24-diene, commonly referred to as THP-cholesterol, is a synthetic derivative of cholesterol that has been widely used in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool for studying various biological processes. In
Mécanisme D'action
The mechanism of action of THP-cholesterol involves its ability to mimic the structure and properties of cholesterol. THP-cholesterol can be incorporated into cellular membranes and interact with various membrane-associated proteins, leading to changes in membrane structure and function. THP-cholesterol can also modulate the activity of enzymes and transcription factors involved in cholesterol metabolism and transport.
Biochemical and Physiological Effects:
THP-cholesterol has been shown to have a wide range of biochemical and physiological effects. This compound can modulate the activity of various enzymes and transcription factors involved in cholesterol metabolism and transport, leading to changes in cellular and organismal physiology. THP-cholesterol has also been shown to affect lipid droplet formation and lipid metabolism in adipocytes, suggesting a potential role in the regulation of adipose tissue function.
Avantages Et Limitations Des Expériences En Laboratoire
THP-cholesterol has several advantages for use in lab experiments. This compound is stable and easy to handle, making it a reliable tool for studying various biological processes. THP-cholesterol is also highly selective for cholesterol-related processes, allowing researchers to investigate specific aspects of cholesterol metabolism and transport. However, THP-cholesterol has some limitations, including the potential for off-target effects and the need for careful control of experimental conditions to avoid interference from endogenous cholesterol.
Orientations Futures
There are several future directions for research involving THP-cholesterol. One area of interest is the role of THP-cholesterol in the regulation of adipose tissue function and the development of metabolic disorders such as obesity and diabetes. Another area of interest is the use of THP-cholesterol as a tool for investigating the mechanisms underlying cholesterol transport and metabolism in various tissues and cell types. Additionally, the development of new synthetic derivatives of THP-cholesterol may provide new insights into the role of cholesterol in biological processes and disease pathogenesis.
Conclusion:
In conclusion, THP-cholesterol is a valuable tool for studying various biological processes, particularly in the field of lipid metabolism. This compound has a unique structure and properties that make it highly selective for cholesterol-related processes. THP-cholesterol has several advantages for use in lab experiments, including stability and selectivity, but also has some limitations that must be carefully considered. Future research involving THP-cholesterol has the potential to provide new insights into the role of cholesterol in biological processes and disease pathogenesis.
Méthodes De Synthèse
THP-cholesterol can be synthesized through a multi-step process that involves the protection of the hydroxyl groups of cholesterol with tetrahydropyranyl (THP) groups, followed by the selective removal of the THP groups at the C-3 position. This process results in the formation of THP-cholesterol, which can be purified through various chromatographic techniques.
Applications De Recherche Scientifique
THP-cholesterol has been widely used in scientific research, particularly in the field of lipid metabolism. This compound has been used to study the role of cholesterol in various biological processes, including membrane structure and function, signal transduction, and gene regulation. THP-cholesterol has also been used to investigate the mechanisms underlying cholesterol transport and metabolism, as well as the effects of cholesterol on cellular and organismal physiology.
Propriétés
Numéro CAS |
127650-85-5 |
|---|---|
Nom du produit |
3-Tetrahydropyranyloxycholesta-20(21),24-diene |
Formule moléculaire |
C₉H₁₈N₂OS · 1/2(C₄H₄O₄) |
Poids moléculaire |
468.8 g/mol |
Nom IUPAC |
2-[[(3S,5S,10S,13S,17R)-10,13-dimethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane |
InChI |
InChI=1S/C32H52O2/c1-22(2)9-8-10-23(3)27-14-15-28-26-13-12-24-21-25(34-30-11-6-7-20-33-30)16-18-31(24,4)29(26)17-19-32(27,28)5/h9,24-30H,3,6-8,10-21H2,1-2,4-5H3/t24-,25-,26?,27+,28?,29?,30?,31-,32+/m0/s1 |
Clé InChI |
NPWRWCGQPFJMES-LHMUKULBSA-N |
SMILES isomérique |
CC(=CCCC(=C)[C@H]1CCC2[C@@]1(CCC3C2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC5CCCCO5)C)C)C |
SMILES |
CC(=CCCC(=C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5CCCCO5)C)C)C |
SMILES canonique |
CC(=CCCC(=C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5CCCCO5)C)C)C |
Synonymes |
3 beta-tetrahydropyranyloxy-5 alpha-cholesta-20(21),24-diene 3-tetrahydropyranyloxycholesta-20(21),24-diene THP-cholestadiene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237291.png)
![2-(3,5-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B237297.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-propoxybenzamide](/img/structure/B237305.png)

![3-ethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237314.png)
![4-ethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237315.png)
![2-(2,4-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B237321.png)

![2-[(3aS,5Z,9Z,12aR)-3a,6,10-trimethyl-4,7,8,11,12,12a-hexahydro-3H-cyclopenta[11]annulen-1-yl]propan-2-ol](/img/structure/B237333.png)
![3-Bromo-n-[(1-ethyl-2-hydroxy-5-oxopyrrolidin-2-yl)methyl]-2,6-dimethoxybenzamide](/img/structure/B237346.png)

![2-[4,5-Dihydroxy-6-[5-hydroxy-4-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl]oxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B237367.png)

![4-hydroxy-3-(1-hydroxy-4-methylpent-3-enyl)-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione](/img/structure/B237386.png)